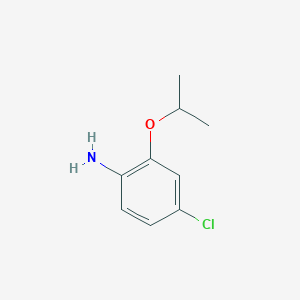

4-Chlor-2-isopropoxyanilin

Übersicht

Beschreibung

The compound 4-Chloro-2-isopropoxyaniline is a chemical of interest in various fields of research, including pharmaceuticals and materials science. While the provided papers do not directly discuss 4-Chloro-2-isopropoxyaniline, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related chlorinated compounds has been explored in the literature. For instance, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process involving cyclization, nitration, and chlorination, starting from 4-methoxyaniline . This method was noted for its simplicity, mild reaction conditions, and high yield, suggesting that similar approaches could potentially be applied to the synthesis of 4-Chloro-2-isopropoxyaniline.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior of chemical compounds. The paper on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provides detailed insights into the molecular structure using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . The coherence between theoretical and experimental values indicates the reliability of these methods for analyzing molecular structures, which could be applied to 4-Chloro-2-isopropoxyaniline to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can be inferred from the study of similar molecules. For example, the supramolecular equivalence of various substituents, including chloro groups, has been compared in the crystal structures of some 4-phenoxyanilines . Understanding the isomorphism and conditional isomorphism of these compounds can provide insights into the potential reactivity and interactions of 4-Chloro-2-isopropoxyaniline with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be complex and are influenced by their molecular structure. The study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine revealed various properties such as molecular stability, charge localization, and electronic properties through quantum mechanical calculations . These properties are essential for understanding the behavior of the compound in different environments and could be relevant when analyzing 4-Chloro-2-isopropoxyaniline.

Wissenschaftliche Forschungsanwendungen

Nichtlineare optische Materialien

4-Chlor-2-isopropoxyanilin: wurde auf sein Potenzial zur Herstellung nichtlinearer optischer (NLO) Materialien untersucht. Diese Materialien sind für verschiedene optoelektronische Anwendungen von entscheidender Bedeutung, darunter Lasertechnologie, Photonik und Kommunikationstechnologien . Die Fähigkeit der Verbindung, nicht-zentrosymmetrische Strukturen zu bilden, macht sie für die Erzeugung der zweiten Harmonischen geeignet, eine Schlüsseleigenschaft von NLO-Materialien.

Pharmazeutische Forschung

In der pharmazeutischen Industrie kann This compound als Baustein für die Synthese verschiedener Medikamente verwendet werden. Seine Struktur ermöglicht die Anlagerung verschiedener funktioneller Gruppen, wodurch es vielseitig für die Herstellung von Verbindungen mit potenziellen medizinischen Eigenschaften ist .

Materialwissenschaft

Diese Verbindung ist auch in der Materialwissenschaft relevant, insbesondere bei der Entwicklung neuer organischer Einkristalle. Diese Kristalle sind leicht, kostengünstig und können einfach hergestellt werden, was für bestimmte Anwendungen erhebliche Vorteile gegenüber anorganischen Gegenstücken bietet .

Chemische Synthese

This compound: dient als Zwischenprodukt in chemischen Syntheseprozessen. Es kann verwendet werden, um komplexere Moleküle durch verschiedene Reaktionen zu erzeugen, einschließlich Kupplung und Substitution, die in der synthetischen Chemie grundlegend sind .

Analytische Chemie

In der analytischen Chemie könnte This compound als Standard oder Reagenz in chromatographischen Methoden oder Spektroskopie verwendet werden. Seine wohldefinierte Struktur und Eigenschaften ermöglichen eine genaue Kalibrierung und Prüfung in analytischen Instrumenten .

Umweltwissenschaften

Die Derivate der Verbindung werden für die Umweltüberwachung untersucht, insbesondere für den Nachweis von Herbiziden und deren Metaboliten. Elektrochemische Sensoren, die diese Derivate verwenden, können empfindliche und selektive Nachweismethoden für Umweltverschmutzer liefern .

Pharmakologie

In der Pharmakologie kann This compound in die Untersuchung der Wirkmechanismen von Medikamenten involviert sein. Seine strukturellen Merkmale können helfen, die Wechselwirkung zwischen Medikamenten und ihren Zielmolekülen zu verstehen, was für die Entwicklung und Herstellung von Medikamenten unerlässlich ist .

Biotechnologie

Schließlich könnte diese Verbindung in der Biotechnologie Teil der Forschung an neuartigen Biosensoren oder biobasierten Materialien sein. Ihre chemischen Eigenschaften könnten genutzt werden, um neue biotechnologische Anwendungen zu entwickeln, wie z. B. die Immobilisierung von Enzymen oder als Bestandteil bioaktiver Beschichtungen .

Wirkmechanismus

Target of Action

Similar compounds are known to target the respiratory system .

Mode of Action

It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Result of Action

Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .

Action Environment

The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .

Eigenschaften

IUPAC Name |

4-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

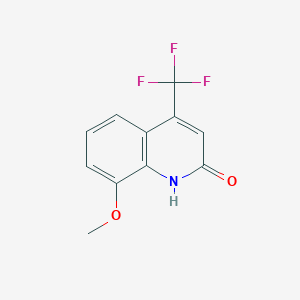

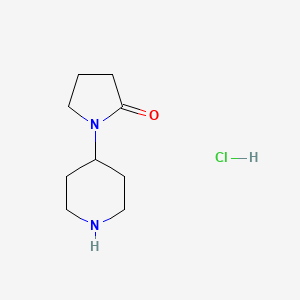

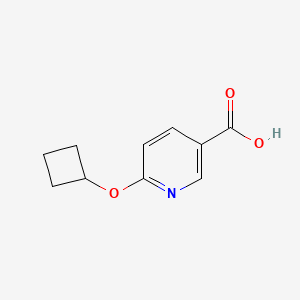

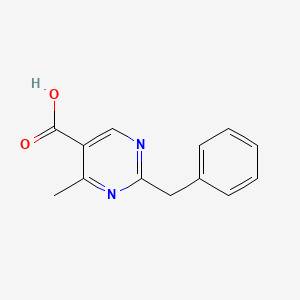

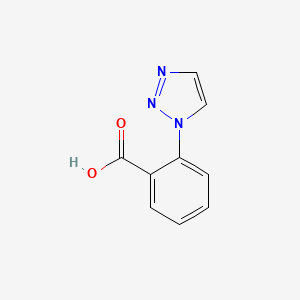

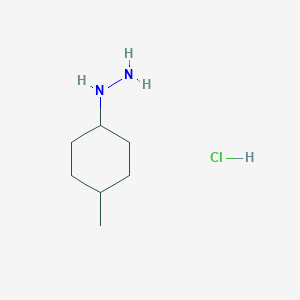

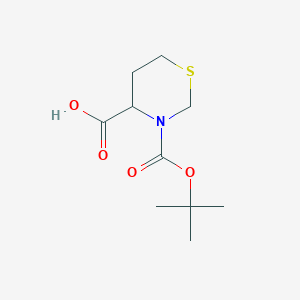

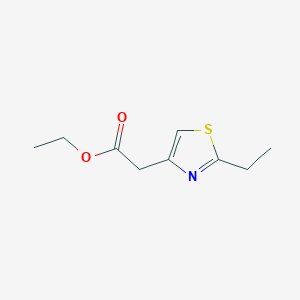

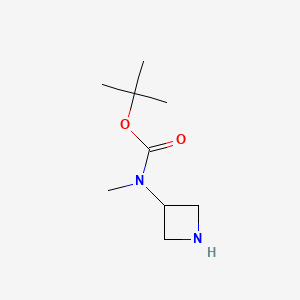

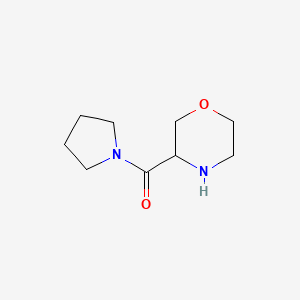

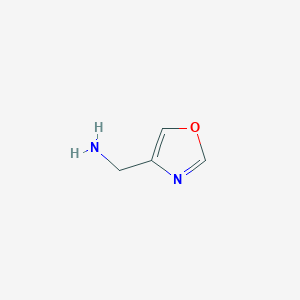

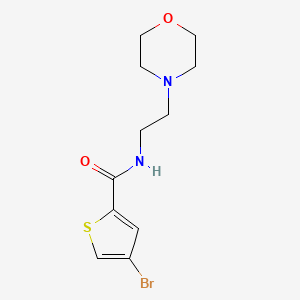

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.